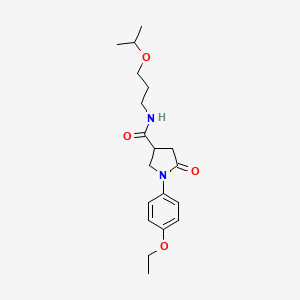
1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EPPIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPIC is a pyrrolidinecarboxamide derivative that has shown promising results in scientific research, especially in the field of pharmacology.
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act on multiple targets in the body. 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which may contribute to its anticonvulsant and analgesic effects. 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit a range of biochemical and physiological effects in animal models. In addition to its anticonvulsant and analgesic effects, 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce inflammation in the brain and protect neurons from oxidative stress. 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide is its potent pharmacological effects, which make it a promising candidate for the development of novel therapies. However, one of the limitations of 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of novel therapies for neurological disorders such as Alzheimer's and Parkinson's. Another area of interest is the development of novel cancer therapies that target the molecular pathways affected by 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-ethoxyaniline with 3-isopropoxypropylamine to form the intermediate compound, which is then reacted with pyrrolidine-2,5-dione to obtain 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis of 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been reported in various research articles, and the purity of the compound can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has shown potential applications in various fields of scientific research, including pharmacology, neuroscience, and cancer research. In pharmacology, 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit potent anticonvulsant and analgesic effects in animal models. 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential applications in the treatment of anxiety and depression, as it has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine.
In neuroscience, 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential neuroprotective effects. Studies have shown that 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide can protect neurons from oxidative stress and reduce inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential anticancer effects. Studies have shown that 1-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth of cancer cells and induce apoptosis, which may have implications for the development of novel cancer therapies.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-4-24-17-8-6-16(7-9-17)21-13-15(12-18(21)22)19(23)20-10-5-11-25-14(2)3/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYCJJCPMZQLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5313282.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5313288.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5313298.png)


![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5313318.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide](/img/structure/B5313327.png)
![2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5313334.png)
![1-(2-chlorobenzyl)-N-ethyl-N-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5313356.png)
![5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5313359.png)

![3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)